Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-
Description
Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- (hereafter referred to as Compound A) is a pyrazoline derivative characterized by a dihydropyrazole core fused with a 4-methoxyphenyl substituent and a phenolic hydroxyl group. Pyrazolines are widely studied for their pharmacological applications, including anti-inflammatory, analgesic, and antioxidant activities .
Compound A is typically synthesized via Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate, as reported in studies targeting analgesic and anti-inflammatory agents . Its molecular framework allows for structural modifications at the phenyl and pyrazole rings, enabling comparisons with analogs bearing diverse substituents.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)14-10-15(18-17-14)13-4-2-3-5-16(13)19/h2-9,14,17,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWZHAYQJIVQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425500 | |
| Record name | Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55370-75-7 | |
| Record name | Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Compound A with pyrazoline derivatives differing in substituents, synthetic routes, and bioactivity.
Substituent Variations and Physicochemical Properties
*Calculated based on molecular formula C₁₆H₁₆N₂O₂.
†Yields vary depending on substituents and synthetic methods.
Key Observations :
Q & A
Q. What are the established synthetic routes for this pyrazole-phenol derivative?
Methodological Answer: The synthesis typically involves a chalcone intermediate derived from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, followed by cyclization with phenylhydrazine. Key steps include:
- Condensation : Refluxing the chalcone derivative with phenylhydrazine in ethanol/acetic acid (3:1 v/v) for 7 hours .
- Purification : Column chromatography (silica gel) and recrystallization in ethanol (yield: ~45%) .
- Critical Parameters : Solvent polarity and reaction time influence cyclization efficiency. Acetic acid acts as a catalyst and proton donor for pyrazole ring formation .
Q. What spectroscopic and crystallographic techniques validate its structure?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the pyrazole ring (δ 5.5–6.5 ppm for pyrazoline protons) and phenolic -OH (δ 9.8–10.2 ppm) .
- X-ray Crystallography : Dihedral angles between the pyrazole core and substituent rings (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl) reveal conformational rigidity. Hydrogen bonding (O-H···N, 2.76 Å) stabilizes the crystal lattice .
- IR Spectroscopy : Stretching vibrations at 3200–3400 cm (O-H) and 1600–1650 cm (C=N) .
Advanced Research Questions
Q. How do substituent effects (e.g., methoxy vs. chloro groups) influence bioactivity?
Methodological Answer:
- Lipophilicity : The 4-methoxyphenyl group enhances lipophilicity (logP ~3.2) compared to chlorophenyl analogs (logP ~3.8), affecting membrane permeability and target binding .
- Electronic Effects : Methoxy groups donate electron density via resonance, altering pyrazole ring electrophilicity and hydrogen-bonding capacity. Compare via DFT calculations or Hammett σ constants .
- Biological Assays : Use enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with anti-inflammatory activity. For example, methoxy derivatives show 20–30% higher inhibition than chloro analogs in vitro .
Q. How can reaction conditions be optimized to improve stereochemical control?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce diastereoselectivity. Ethanol/acetic acid mixtures favor trans-pyrazoline formation (85:15 diastereomeric ratio) .
- Catalysis : Lewis acids (e.g., ZnCl) or chiral auxiliaries can enhance enantiomeric excess (e.g., up to 70% ee with L-proline) .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediates and optimize quenching times .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and protocols (e.g., LPS-induced TNF-α suppression) .
- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray or CD spectroscopy) to rule out batch variability .
- Meta-Analysis : Compare IC values across studies using PubChem or ChEMBL datasets. For example, discrepancies in cytotoxicity (e.g., 10–50 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
